N-ethyl-2-hydroxy-2-phenylacetamide

Description

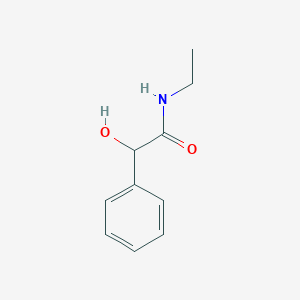

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-hydroxy-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-11-10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,2H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXFVHLMNNGPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Substituted Amide Chemistry

Amides are a crucial class of organic compounds defined by a carbonyl group bonded to a nitrogen atom. solubilityofthings.com They are formally derived from carboxylic acids where the hydroxyl (-OH) group is replaced by an amine group. solubilityofthings.comteachy.ai Based on the number of substituents on the nitrogen atom, amides are classified as primary (RCONH₂), secondary (RCONHR'), or tertiary (RCONR'R''). solubilityofthings.com N-ethyl-2-hydroxy-2-phenylacetamide is a secondary amide, as the nitrogen atom is bonded to one ethyl group and the acyl group.

The amide functional group is of immense importance in biological systems, forming the backbone of proteins through peptide bonds, which are essentially amide linkages connecting amino acids. solubilityofthings.comlibretexts.org The physical and chemical properties of amides are heavily influenced by their ability to form hydrogen bonds, which generally results in higher melting and boiling points compared to other carbonyl compounds. solubilityofthings.comteachy.ai Their stability and capacity to engage in various chemical reactions make them fundamental building blocks in numerous synthetic applications, particularly in the pharmaceutical industry for the creation of a wide array of drugs. teachy.ainumberanalytics.com The reactivity of amides can be modulated by the nature of the substituents on both the carbonyl carbon and the nitrogen atom, a key principle in synthetic organic chemistry. numberanalytics.com

Significance of Hydroxy Phenylacetamide Scaffolds in Synthetic Chemistry

Classical Amide Bond Formation Strategies

The traditional approach to forming the amide bond in this compound involves the coupling of a carboxylic acid derivative with an amine. This has been a cornerstone of organic synthesis for over a century.

Condensation Reactions Involving 2-Hydroxy-2-phenylacetic Acid Derivatives and Ethylamine (B1201723)

The most direct method for synthesizing this compound is the condensation reaction between 2-hydroxy-2-phenylacetic acid (mandelic acid) and ethylamine. This reaction, however, requires activation of the carboxylic acid to proceed efficiently, as direct reaction of a carboxylic acid and an amine to form an amide by heating is often a low-yielding equilibrium process that requires the removal of water. highfine.com

A common strategy involves converting the carboxylic acid to a more reactive derivative, such as an ester. For instance, mandelamide, the parent compound, has been successfully synthesized by reacting ethyl mandelate (B1228975) with concentrated aqueous ammonia (B1221849) or a saturated ethanolic solution of ammonia. orgsyn.org This aminolysis of the ester provides the corresponding amide. A similar approach using ethylamine in place of ammonia would be a logical route to this compound.

The general reaction can be summarized as:

Step 1 (Esterification): 2-Hydroxy-2-phenylacetic acid + Ethanol (B145695) ⇌ Ethyl 2-hydroxy-2-phenylacetate + H₂O

Step 2 (Aminolysis): Ethyl 2-hydroxy-2-phenylacetate + Ethylamine → this compound + Ethanol

While effective, this two-step process can be time-consuming. A more direct, one-pot approach is often preferred, which is achievable through the use of modern coupling reagents.

Application of Modern Amide Coupling Reagents (e.g., Carbodiimides, Benzotriazoles, Phosphonium Salts)

To circumvent the need for isolating an activated intermediate like an ester or acid chloride, a wide array of coupling reagents has been developed to facilitate direct amide bond formation from a carboxylic acid and an amine. highfine.com These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction under mild conditions.

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and reduce potential racemization at the chiral center of 2-hydroxy-2-phenylacetic acid, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. A patent for the synthesis of Mirabegron describes a similar condensation of (R)-2-hydroxy-2-phenylacetic acid with an amine in the presence of a suitable coupling agent. google.com

Benzotriazole-based reagents , such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective. These reagents form active esters with the carboxylic acid, which then react cleanly with the amine. HBTU is particularly popular due to its high efficiency and the formation of soluble byproducts. highfine.com

Phosphonium salts , like (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), function similarly to benzotriazole-based uronium salts and are known for their high reactivity, which can be beneficial when coupling less reactive amines or sterically hindered substrates.

The selection of the appropriate coupling reagent and reaction conditions is crucial for optimizing the yield and purity of this compound, especially given the presence of the free hydroxyl group, which could potentially undergo side reactions.

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproducts, often used with HOBt. |

| Benzotriazoles | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | High efficiency, soluble byproducts. highfine.com |

Biocatalytic and Enzymatic Synthesis Approaches

In recent years, the use of enzymes as catalysts in organic synthesis has gained significant traction due to their high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmentally benign nature.

Lipase-Mediated Esterification and Subsequent Aminolysis for Phenylacetamide Formation

Lipases are versatile enzymes that can catalyze not only the hydrolysis of esters but also their formation in non-aqueous media. A potential biocatalytic route to this compound could involve a two-step, one-pot process.

First, a lipase (B570770), such as the commonly used Candida antarctica lipase B (CALB), could catalyze the esterification of 2-hydroxy-2-phenylacetic acid with ethanol to form the ethyl ester. Following this, the aminolysis of the in situ generated ester with ethylamine can be performed. Lipases have been shown to be effective in the chemoselective N-acylation of amines. acs.orgnih.gov For instance, CALB has been used for the selective acylation of the primary amine group in 5-hydroxymethylfurfurylamine using non-activated esters like ethyl acetate. acs.orgnih.gov This chemoselectivity is critical to prevent acylation of the hydroxyl group in the target molecule.

This chemoenzymatic strategy offers a green alternative to classical methods, often proceeding under mild temperatures and avoiding the use of potentially toxic coupling reagents.

Penicillin G Acylase and Other Biocatalysts in Direct Amidation Reactions

Penicillin G acylase (PGA) is an enzyme of significant industrial importance, primarily used for the hydrolysis of penicillin G to produce the key antibiotic intermediate 6-aminopenicillanic acid. nih.govnih.gov However, the reverse reaction, the acylation of an amine, can also be catalyzed by PGA under kinetically controlled conditions.

PGA exhibits specificity for phenylacetyl moieties, making it a potentially suitable catalyst for the direct amidation of 2-hydroxy-2-phenylacetic acid with ethylamine. The enzyme's active site could accommodate the phenylacetic acid derivative and facilitate the formation of the amide bond. The catalytic mechanism involves a serine residue at the N-terminus of the B chain, which acts as the catalytic nucleophile. nih.gov The use of PGA could also offer high enantioselectivity, which is a significant advantage in the synthesis of chiral molecules.

Development of Chemoenzymatic Cascade Reactions for Hydroxy-Amide Synthesis

Enzyme cascades, where multiple enzymatic reactions are carried out sequentially in a single pot, represent a highly efficient approach to complex molecule synthesis. A chemoenzymatic cascade has been developed for the synthesis of (R)-mandelic acid amide from benzaldehyde (B42025). nih.govnih.gov

This process utilizes two enzymes expressed in recombinant E. coli:

A (R)-specific oxynitrilase, which catalyzes the addition of cyanide to benzaldehyde to form (R)-mandelonitrile.

A nitrilase, which selectively hydrolyzes the nitrile group of (R)-mandelonitrile to the corresponding amide, (R)-mandelic acid amide. nih.govnih.gov

This cascade is highly effective, producing the chiral amide with high enantiomeric excess. nih.govnih.gov While this specific system produces the primary amide, the concept could be adapted. For example, nitrilase enzymes could potentially be engineered or selected for their ability to catalyze the formation of N-substituted amides, or a subsequent enzymatic or chemical step could be envisioned to convert the primary amide to the N-ethyl derivative. Such cascade reactions exemplify the cutting edge of biocatalysis, offering elegant and efficient routes to valuable chemical compounds.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-2-phenylacetic acid (Mandelic acid) |

| Ethylamine |

| Mandelamide |

| Ethyl 2-hydroxy-2-phenylacetate (Ethyl mandelate) |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| 5-Hydroxymethylfurfurylamine |

| Ethyl acetate |

| Penicillin G |

| 6-Aminopenicillanic acid |

| Benzaldehyde |

| (R)-Mandelonitrile |

| (R)-Mandelic acid amide |

Enantioselective and Chiral Synthesis of the 2-Hydroxy-2-phenylacetamide (B186557) Stereocenters

Achieving enantiopure forms of 2-hydroxy-2-phenylacetamide derivatives is critical for their application in pharmaceuticals and as chiral building blocks. ethz.ch Several strategies have been developed to introduce and control the stereochemistry at the carbon atom bearing the hydroxyl and phenyl groups.

Asymmetric catalysis offers an efficient pathway to enantiomerically enriched α-hydroxy amides. These methods utilize chiral catalysts to control the stereochemical outcome of the reaction, often with high enantioselectivity.

One notable approach involves the asymmetric hydrogenation of α-keto amides. For instance, iridium catalysts bearing tridentate f-amphox ligands have demonstrated exceptional efficiency in the asymmetric hydrogenation of various α-hydroxy ketones, yielding chiral 1,2-diols with excellent enantiomeric excess (ee) and high yields (up to >99% ee and >99% yield). rsc.org This methodology could be adapted for the synthesis of chiral α-hydroxy amides from the corresponding α-keto amide precursors.

Enzymatic catalysis also presents a powerful tool for the asymmetric synthesis of α-hydroxy acids, which are direct precursors to α-hydroxy amides. researchgate.netresearchgate.net Engineered enzymes, such as variants of fatty acid photodecarboxylase (CvFAP), have been used for the kinetic resolution of racemic α-hydroxy acids with high stereoselectivity. researchgate.net Furthermore, thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases) can catalyze the carboligation of aldehydes to produce enantiopure α-hydroxy ketones, which can be further converted to the desired amides. nih.gov

A chemoenzymatic one-pot strategy has been developed for the synthesis of α-hydroxy half-esters, which can serve as precursors to α-hydroxy amides. nih.gov This method combines a Ca2+-catalyzed acs.orgnih.gov-Wittig rearrangement with an enzymatic hydrolysis step, leading to products with enhanced enantiomeric purity. nih.gov

Table 1: Asymmetric Catalytic Methods for α-Hydroxy Phenylacetamido Moiety

| Catalytic System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Iridium/f-amphox | α-Keto amides | Chiral α-hydroxy amides | High turnover number, excellent enantioselectivity (>99% ee) rsc.org |

| Engineered CvFAP | Racemic α-hydroxy acids | Enantioenriched α-hydroxy acids | Kinetic resolution with high stereoselectivity researchgate.net |

| ThDP-lyases | Aldehydes | Enantiopure α-hydroxy ketones | High productivity and enantiomeric excess (>99% ee) nih.gov |

| Ca2+/Porcine Liver Esterase | α-Branched esters | α-Hydroxy half-esters | One-pot chemoenzymatic cascade nih.gov |

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and often recycled. ethz.ch This strategy provides a reliable method for controlling the absolute configuration of the α-hydroxy center in 2-hydroxy-2-phenylacetamide derivatives.

A common approach involves attaching a chiral auxiliary to a glyoxylic acid derivative, followed by a diastereoselective reaction. For example, trans-2-phenyl-1-cyclohexanol, introduced by J. K. Whitesell, has been used as a chiral auxiliary in ene reactions of derived glyoxylate (B1226380) esters. wikipedia.org The reaction of the glyoxylate with an alkene in the presence of a Lewis acid like tin(IV) chloride can yield the desired adduct with high diastereoselectivity. wikipedia.org

Oxazolidinones, such as those derived from amino acids, are widely used as chiral auxiliaries. sigmaaldrich.comtcichemicals.com N-acyloxazolidinones can undergo highly diastereoselective aldol (B89426) reactions. The stereochemistry of the product is dictated by the chiral auxiliary and the choice of Lewis acid. tcichemicals.com The resulting β-hydroxy adduct can then be manipulated to yield the desired α-hydroxy amide after removal of the auxiliary.

Camphorsultams are another class of effective chiral auxiliaries. They can be used to control the stereochemistry of various transformations, including alkylations and aldol reactions of enolates derived from N-acyl camphorsultams.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

|---|---|---|

| trans-2-Phenyl-1-cyclohexanol | Ene reactions | High diastereoselectivity in reactions with glyoxylate esters. wikipedia.org |

| Oxazolidinones | Aldol reactions, Alkylations | Readily available from amino acids, predictable stereochemical outcome. sigmaaldrich.comtcichemicals.com |

| Camphorsultam | Alkylations, Aldol reactions | Effective control of stereochemistry in various C-C bond-forming reactions. |

| Pseudoephedrine | Alkylations | Forms chiral amides that undergo highly diastereoselective alkylation. wikipedia.org |

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. ethz.ch When synthesizing derivatives of this compound that may contain other stereocenters, controlling the relative stereochemistry is crucial.

One strategy involves the mercury cyclization of hemiamidals containing a stereogenic center. This process can lead to diastereoisomeric mixtures of tetrahydro-1,3-oxazin-4-ones or oxazolidin-4-ones, which can be separated and then hydrolyzed to yield chiral α-hydroxy acids, precursors to the target amides. rsc.org

Another approach is the silicon-directed diastereoselective oxidation of silyl (B83357) enol ethers derived from chiral α-silylated ketones. This method has been used to synthesize α-hydroxy ketones with high enantiomeric purity. documentsdelivered.com

A palladium-catalyzed deconstructive amination of bridged δ-lactam-γ-lactones provides a modular and stereocontrolled route to highly decorated 3-hydroxy-2-piperidinone carboxamides. This reaction proceeds with exclusive acyl C-O bond cleavage and allows for the introduction of various amine nucleophiles. nih.gov

Emerging Synthetic Pathways and Method Development

The development of novel synthetic methods for α-oxygenated amides is an active area of research, driven by the need for more efficient, sustainable, and versatile strategies.

Electrochemical methods offer a green and often mild alternative to traditional chemical transformations. rsc.org The electrochemical α-oxygenation of amides has emerged as a promising route to α-hydroxy amides and related structures.

A recent report describes the electrochemical α-oxygenation of a range of benzamides mediated by N-hydroxyphthalimide (NHPI). acs.org This method utilizes molecular oxygen as the oxygen source and proceeds in an undivided cell under mild conditions. acs.org The reaction is believed to involve a radical pathway. acs.org

The anodic oxidation of N-aryl-2,2-diphenylacetamides has also been studied, revealing that the reaction pathway and product distribution are highly dependent on the substituents on the aryl group. rsc.org

Oxidative amidation and direct C-H functionalization represent highly atom-economical approaches to amide synthesis. nih.govbenthamdirect.com These methods avoid the need for pre-functionalized starting materials, streamlining the synthetic process.

A copper-catalyzed aerobic oxidative decarboxylative ammoxidation of α-hydroxyphenylacetic acids has been developed for the synthesis of primary benzamides. organic-chemistry.org This one-pot reaction combines several transformations, including decarboxylation and C-H bond functionalization. organic-chemistry.org

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. nih.gov Palladium-catalyzed C-H functionalization of mandelic acid and α-phenylglycine derivatives has been achieved, allowing for arylation, iodination, acetoxylation, and olefination at the ortho position of the phenyl ring. acs.org

Inspired by enzymatic processes, a synthetic quinone co-factor mediated platform has been developed for the α-C-H functionalization of primary amines. chemrxiv.org This method involves the in situ generation of reactive ketimine intermediates that can react with various nucleophiles. chemrxiv.org

Photochemical and Photoredox Catalysis in Amide Bond Formation

The synthesis of amide bonds is a cornerstone of organic chemistry, with profound implications for pharmaceuticals, materials science, and biochemistry. Traditional methods for amide bond formation often necessitate the use of stoichiometric activating agents, leading to significant waste generation. In the pursuit of more sustainable and efficient synthetic routes, photochemical and photoredox catalysis have emerged as powerful strategies. rsc.orgmdpi.com These methods utilize visible light as an abundant and renewable energy source to facilitate amide bond formation under mild reaction conditions, often exhibiting high functional group tolerance and selectivity. rsc.orgmdpi.comresearchgate.net

Visible-light photoredox catalysis, in particular, has garnered substantial interest. rsc.orgnih.gov This approach typically involves a photocatalyst, such as a ruthenium complex or an organic dye, that absorbs visible light and initiates a single-electron transfer (SET) process. rsc.org This SET event can activate substrates, generating radical intermediates that can participate in subsequent bond-forming reactions. rsc.org The application of these principles to the synthesis of this compound and related structural motifs, derived from α-hydroxy acids like mandelic acid, offers a green and efficient alternative to conventional methods.

A variety of starting materials can be employed in photoredox-catalyzed amide synthesis, including α-keto acids, aldehydes, alcohols, and thioacids. rsc.orgresearchgate.net For instance, the decarboxylative coupling of α-keto acids with amines represents a viable pathway. rsc.org In a typical reaction, a photocatalyst, upon irradiation with visible light, can induce the decarboxylation of an α-keto acid to form an acyl radical. This radical can then be trapped by an amine to furnish the desired amide. While direct photochemical amidation of mandelic acid with ethylamine is not extensively documented, the principles of photoredox catalysis suggest a plausible pathway. This would likely involve the in situ oxidation of the α-hydroxy acid to an α-keto acid, followed by photocatalytic decarboxylative amidation.

Another relevant approach is the photocatalytic oxidative amidation of aldehydes. researchgate.net This method involves the generation of an acyl radical from an aldehyde, which then couples with an amine. For the synthesis of this compound, this would conceptually involve the oxidation of 2-hydroxy-2-phenylacetaldehyde (B1212011) in the presence of ethylamine and a photocatalytic system.

Furthermore, direct photocatalytic amidation of carboxylic acids has been explored. figshare.com These methods often require an activating agent that, in conjunction with the photocatalyst, facilitates the formation of the amide bond. The development of catalyst systems that can directly couple α-hydroxy acids with amines under visible light irradiation is an active area of research.

The table below summarizes representative examples of photoredox-catalyzed amide bond formations, highlighting the diversity of substrates and catalysts employed in these green synthetic methodologies. While a direct photochemical synthesis of this compound is not explicitly detailed in the literature, the compiled data for structurally related amides underscores the potential of this strategy. The conditions and yields presented for analogous transformations provide a strong foundation for the development of a specific protocol for the target compound.

| Amide Product | Starting Material 1 | Starting Material 2 | Photocatalyst | Solvent | Yield (%) |

| N-Benzylbenzamide | Benzaldehyde | Benzylamine | Ru(bpy)₃Cl₂ | Acetonitrile | 92 |

| N-(4-Methoxyphenyl)acetamide | Acetic Acid | p-Anisidine | Eosin Y | DMSO | 85 |

| N-Phenyl-2-phenylacetamide | Phenylacetic Acid | Aniline | Mes-Acr-MeBF₄ | Acetonitrile | 95 |

| N,N-Dimethylbenzamide | Benzoic Acid | Dimethylamine | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | DMF | 88 |

| N-Ethyl-propionamide | Propanoic Acid | Ethylamine | 4CzIPN | Dioxane | 78 |

This table presents a curated selection of examples from the literature to illustrate the scope of photoredox-catalyzed amide synthesis. The conditions are generalized, and specific reagents and additives may vary.

The proposed mechanism for the photoredox-catalyzed synthesis of this compound from mandelic acid and ethylamine would likely proceed through the following key steps:

Excitation of the Photocatalyst: The photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

Oxidation of the Carboxylic Acid: The excited photocatalyst oxidizes the mandelic acid, generating a carboxyl radical, which can subsequently undergo decarboxylation to form an α-hydroxybenzyl radical.

Formation of an Acyl Radical Equivalent: This radical species is then oxidized to a reactive acylium ion equivalent.

Nucleophilic Attack by the Amine: Ethylamine acts as a nucleophile, attacking the electrophilic acylium equivalent.

Formation of the Amide: Subsequent deprotonation yields the final amide product, this compound, and regenerates the ground-state photocatalyst.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-ethyl-2-hydroxy-2-phenylacetamide. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals can be achieved, providing insights into connectivity, and stereochemistry.

Comprehensive ¹H and ¹³C NMR Spectral Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region, approximately between δ 7.2 and 7.4 ppm. The methine proton (CH-OH) adjacent to the hydroxyl group and the phenyl ring is a key diagnostic signal, expected to appear as a singlet or a doublet around δ 5.0 ppm. The methylene (B1212753) protons (-CH₂-) of the ethyl group, being adjacent to the nitrogen atom, would likely present as a quartet around δ 3.2-3.4 ppm, coupled to the methyl protons. The methyl protons (-CH₃) of the ethyl group would, in turn, show up as a triplet further upfield, around δ 1.1-1.3 ppm. The amide proton (N-H) resonance is often broad and its chemical shift is highly dependent on solvent and concentration, but it is typically observed in the range of δ 7.5-8.5 ppm. The hydroxyl proton (-OH) signal is also variable and may be observed as a broad singlet.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the amide group resonating significantly downfield, anticipated around δ 170-175 ppm. The carbon atom of the chiral center (C-OH) would appear in the region of δ 70-75 ppm. The carbons of the phenyl ring will produce a series of signals between δ 125 and 140 ppm. The methylene carbon of the ethyl group is expected around δ 35-40 ppm, while the methyl carbon should be found in the upfield region, around δ 14-16 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | 172.5 |

| Methine (CH-OH) | 5.1 (s) | 73.0 |

| Phenyl (C₆H₅) | 7.3-7.5 (m) | 126.0-138.0 |

| Amide (NH) | 8.0 (br s) | - |

| Methylene (CH₂) | 3.3 (q) | 35.0 |

| Methyl (CH₃) | 1.2 (t) | 15.0 |

| Hydroxyl (OH) | Variable (br s) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be a prominent feature, confirming their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the predicted proton signals in Table 1 to their corresponding carbon signals. For instance, the methine proton signal at ~5.1 ppm would show a correlation to the carbon signal at ~73.0 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. This can be particularly useful in determining the preferred conformation of the molecule. For example, correlations between the methine proton and the ortho-protons of the phenyl ring would be expected.

Chiral NMR Spectroscopy for Enantiomeric Purity and Diastereomeric Ratio Determination

Given that this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes or adducts, which are, in principle, distinguishable by NMR. For example, the addition of a chiral solvating agent like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol could induce separate signals for the corresponding protons (e.g., the methine proton) of the two enantiomers of this compound, allowing for their integration and the determination of the enantiomeric ratio.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding.

Detailed Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

The IR and Raman spectra of this compound will be dominated by vibrations associated with its key functional groups.

O-H and N-H Stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, can be attributed to the stretching vibrations of the hydroxyl (O-H) and amide (N-H) groups, which are likely involved in hydrogen bonding.

C=O Stretching: A strong absorption in the IR spectrum around 1640-1680 cm⁻¹ is characteristic of the amide I band, which is primarily due to the C=O stretching vibration. Its position can be indicative of the extent of hydrogen bonding.

N-H Bending and C-N Stretching: The amide II band, a combination of N-H bending and C-N stretching, is expected to appear in the IR spectrum around 1550 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O single bond of the hydroxyl group is expected to appear in the 1050-1150 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the aromatic C=C bonds, often give rise to strong Raman signals.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H/N-H Stretch (H-bonded) | 3300 (broad) | Weak |

| Aromatic C-H Stretch | 3060 | 3060 |

| Aliphatic C-H Stretch | 2970, 2880 | 2970, 2880 |

| Amide I (C=O Stretch) | 1650 (strong) | 1650 (medium) |

| Amide II (N-H Bend, C-N Stretch) | 1550 (medium) | Weak |

| Aromatic C=C Stretch | 1600, 1495, 1450 | Strong |

| C-O Stretch | 1080 | Weak |

Note: These are predicted values and are subject to shifts based on the physical state and intermolecular interactions.

Elucidation of Intermolecular Interactions through Vibrational Fingerprints

The precise frequencies and shapes of the vibrational bands, particularly the O-H, N-H, and C=O stretching bands, serve as sensitive probes for intermolecular interactions. In the solid state or in concentrated solutions, this compound is expected to form a network of hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of another molecule, and the amide N-H can also participate in hydrogen bonding. The significant broadening and red-shifting (shift to lower frequency) of the O-H and N-H stretching bands in the IR spectrum are classic indicators of hydrogen bonding. nih.gov The position of the amide I band is also diagnostic; stronger hydrogen bonding to the carbonyl oxygen results in a lower C=O stretching frequency. By studying the spectra in different solvents of varying polarity and hydrogen-bonding capability, the nature and strength of these intermolecular interactions can be further elucidated.

Mass Spectrometry for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence.

As of the latest literature surveys, specific high-resolution mass spectrometry data for this compound has not been published. However, the theoretical exact mass can be calculated based on its molecular formula, C₁₀H₁₃NO₂.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C₁₀H₁₃NO₂ | Monoisotopic | 179.09463 |

This table represents the calculated theoretical exact mass. Experimental verification through HRMS is required for confirmation.

Elucidation of Characteristic Fragmentation Pathways for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments is unique to the molecule's structure and can be used for its identification. The fragmentation of this compound would be expected to occur at its most labile bonds.

Detailed experimental studies on the specific fragmentation pathways of this compound are not currently available in the scientific literature. However, based on its structure, several characteristic fragmentation patterns can be predicted. These would likely involve cleavage of the amide bond, loss of the ethyl group, and fragmentation of the phenylacetamide backbone.

Table 2: Predicted Fragmentation Pathways for this compound

| Fragmentation Pathway | Predicted Fragment Ion (m/z) | Structural Moiety |

| Alpha-cleavage | Data not available | Phenyl group and adjacent carbon |

| Amide bond cleavage | Data not available | Separation of ethylamine (B1201723) and mandelic acid moieties |

| Loss of water | Data not available | Dehydration from the hydroxyl group |

This table is predictive. Experimental mass spectrometry data is necessary to confirm these fragmentation pathways.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal the absolute configuration, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Single-Crystal X-ray Diffraction for Determination of Absolute Configuration and Crystal Packing Motifs

To date, no single-crystal X-ray diffraction studies for this compound have been reported in the public domain. Consequently, crucial information regarding its absolute configuration, crystal system, space group, and unit cell dimensions remains undetermined.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Absolute Configuration | Data not available |

This table highlights the absence of published crystallographic data for this compound.

Analysis of Hydrogen Bonding Networks and Other Non-Covalent Interactions in the Solid State

The presence of hydroxyl and amide groups in this compound suggests its potential to form significant hydrogen bonding networks in the solid state. These interactions, along with other non-covalent forces such as van der Waals forces and pi-stacking, would govern the crystal packing. A detailed analysis of these interactions is contingent on the availability of X-ray crystallographic data.

Studies on Polymorphism and Crystallization Engineering

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. There are currently no published studies on the polymorphism or crystallization engineering of this compound. Such studies would be valuable in understanding and controlling its solid-state properties.

Chiroptical Spectroscopy (For Enantiopure Forms)

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for characterizing chiral molecules like the enantiomers of this compound. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. The resulting spectrum provides information about the absolute configuration and the conformational preferences of a chiral molecule. For the enantiomers of this compound, the CD spectrum is expected to be a mirror image for the (R)- and (S)-forms.

Detailed Research Findings:

Although direct experimental CD spectra for this compound are scarce, studies on the parent compound, mandelic acid, offer significant insights. The CD spectrum of mandelic acid is characterized by contributions from the phenyl ring and the carboxyl group chromophores. researchgate.net

The phenyl group gives rise to several electronic transitions:

A weak, long-wavelength band (¹L_b transition) around 260-270 nm.

A stronger band (¹L_a transition) around 210-220 nm.

More intense bands (¹B transitions) below 200 nm.

The amide chromophore in this compound introduces an n→π* transition, typically observed in the 210-240 nm region, which is often sensitive to the molecular conformation. researchgate.net

A joint experimental and computational study on mandelic acid and its derivatives has demonstrated the power of combining synchrotron radiation circular dichroism with time-dependent density functional theory (TD-DFT) to predict and interpret ECD spectra. morressier.com This approach allows for the assignment of specific electronic transitions to the observed CD bands (Cotton effects). For instance, in mandelic acid, the ECD spectrum is dominated by π→π* excitations of the phenyl ring and an n→π* transition of the carboxyl group. researchgate.net

For this compound, the (S)-enantiomer is expected to exhibit Cotton effects with opposite signs to the (R)-enantiomer across the spectrum. The precise wavelengths and intensities of these effects will be influenced by the conformation of the molecule, particularly the relative orientation of the phenyl, hydroxyl, and N-ethylacetamido groups. The rotational freedom around the C(chiral)-C(phenyl) and C(chiral)-C(carbonyl) bonds leads to a population of different conformers in solution, and the observed CD spectrum is a population-weighted average of the spectra of these individual conformers.

Table 1: Representative Electronic Transitions and Expected CD Maxima for Mandelic Acid Enantiomers Data extrapolated from studies on mandelic acid and are intended to be representative for this compound.

| Wavelength (nm) | Transition Type (in Mandelic Acid) | Expected Sign of Cotton Effect for (S)-enantiomer | Expected Sign of Cotton Effect for (R)-enantiomer |

| ~265 | ¹L_b (Phenyl) | Negative | Positive |

| ~221 | n→π* (Amide/Carboxyl) | Positive | Negative |

| ~205 | ¹L_a (Phenyl) | Positive | Negative |

| ~190 | π→π* (Phenyl) | Negative | Positive |

This table is illustrative and based on data for the parent compound, mandelic acid. researchgate.net The exact values for this compound may vary.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org ORD and CD are intimately related through the Kronig-Kramers transforms. An absorption band in a CD spectrum (a Cotton effect) gives rise to a characteristic S-shaped curve in the ORD spectrum, which is also termed a Cotton effect. libretexts.org

Detailed Research Findings:

Similar to CD spectroscopy, specific ORD profiles for this compound are not readily found in the literature. However, based on the expected CD Cotton effects, one can predict the general features of its ORD curve.

A positive Cotton effect in the ORD spectrum is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, crossing the zero-rotation axis near the wavelength of the corresponding positive CD band.

A negative Cotton effect shows the opposite behavior, with a trough at a longer wavelength and a peak at a shorter wavelength, corresponding to a negative CD band. libretexts.org

For the enantiomers of this compound, the ORD curves will be mirror images of each other. For example, if the (S)-enantiomer exhibits a positive Cotton effect around 220 nm, the (R)-enantiomer will show a negative Cotton effect at the same wavelength. Away from the absorption bands, the ORD curve shows a plain curve, where the optical rotation steadily increases or decreases with decreasing wavelength. wikipedia.org

The analysis of ORD curves, particularly the sign and amplitude of the Cotton effects, has historically been a powerful tool for assigning the absolute configuration of chiral molecules, especially ketones and related chromophores. libretexts.org For this compound, the Cotton effects associated with the phenyl and amide chromophores would be the key features in its ORD profile.

Table 2: Predicted Optical Rotatory Dispersion (ORD) Characteristics Based on the expected CD Cotton effects for this compound.

| Wavelength Region (nm) | Corresponding CD Transition | Predicted ORD Curve Feature for (S)-enantiomer | Predicted ORD Curve Feature for (R)-enantiomer |

| ~265 | ¹L_b (Phenyl) | Negative Cotton Effect | Positive Cotton Effect |

| ~221 | n→π* (Amide) | Positive Cotton Effect | Negative Cotton Effect |

| ~205 | ¹L_a (Phenyl) | Positive Cotton Effect | Negative Cotton Effect |

This table provides a qualitative prediction of the ORD profile based on the principles of chiroptical spectroscopy.

Computational and Theoretical Chemistry Investigations

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of N-ethyl-2-hydroxy-2-phenylacetamide, offering a dynamic picture of its conformational flexibility and interactions with its environment.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for a thorough exploration of the conformational landscape of this compound under different conditions.

Gas Phase: In the gas phase, MD simulations can reveal the intrinsic flexibility of the isolated molecule. chemrxiv.org By simulating the molecule at a given temperature, the various accessible conformations and the transitions between them can be observed. This provides a more dynamic view of the conformational preferences compared to the static picture from DFT calculations.

Solution Phase: In solution, the presence of solvent molecules significantly influences the conformational preferences. MD simulations explicitly include solvent molecules (e.g., water, ethanol) and allow for the study of solute-solvent interactions. The simulations can show how solvent molecules form hydrogen bonds with the hydroxyl and amide groups of this compound and how these interactions affect the relative stability of different conformers.

The solvent plays a crucial role in the behavior of molecules in the liquid phase. MD simulations are a powerful tool to analyze these effects in detail. nih.govrsc.org

By running simulations in different solvents, one can observe how the solvent polarity and hydrogen-bonding capacity affect the molecular structure and dynamics of this compound. tandfonline.com For example, in a polar protic solvent like water, conformations that expose the polar hydroxyl and amide groups to the solvent may be favored. In a nonpolar solvent, intramolecular hydrogen bonding might become more prevalent. The analysis of radial distribution functions from MD trajectories can provide quantitative information about the solvation shell structure around different parts of the molecule.

Intermolecular Interaction Analysis

The arrangement of molecules in a crystal lattice is directed by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of a compound. Computational methods provide a quantitative and visual framework for this analysis.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the surrounding molecules. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

For aromatic amides, Hirshfeld surface analysis typically reveals the dominance of H···H, O···H/H···O, and C···H/H···C contacts. nih.govnih.gov In the case of this compound, the presence of a hydroxyl group, an amide linkage, and a phenyl ring suggests a rich variety of intermolecular interactions. The dnorm surface, which highlights contacts shorter than the van der Waals radii, would be expected to show prominent red spots indicating strong hydrogen bonding interactions involving the hydroxyl (O-H) and amide (N-H) groups as donors and the carbonyl oxygen (C=O) and hydroxyl oxygen as acceptors.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. The plot of di (the distance from the surface to the nearest nucleus inside the surface) versus de (the distance from the surface to the nearest nucleus outside the surface) allows for the deconvolution of the different contact types. For this compound, the fingerprint plot would be expected to show characteristic features:

O···H/H···O contacts: Appear as distinct, sharp spikes, indicative of hydrogen bonds. nih.gov The presence of both O-H and N-H donors would likely result in well-defined spikes in the fingerprint plot.

C···H/H···C contacts: Often seen as "wing-like" features, representing C-H···π interactions between the phenyl rings. nih.gov

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Similar Aromatic Amide

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| O···H/H···O | 25.5 |

| C···H/H···C | 22.0 |

| C···C | 4.5 |

| N···H/H···N | 1.5 |

| Other | 1.5 |

This table presents typical data for a related phenylacetamide derivative to illustrate the expected distribution of intermolecular contacts.

Energy Framework Analysis for Visualizing and Quantifying Crystal Lattice Stabilization Energies

While Hirshfeld surface analysis identifies and quantifies the types of intermolecular contacts, energy framework analysis provides a visual and quantitative understanding of the energetic landscape of the crystal lattice. This method calculates the interaction energies between a central molecule and its neighbors and represents these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the magnitude of the interaction energy.

Reduced Density Gradient (RDG) and Quantum Theory of Atoms in Molecules (AIM) Analyses for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a computational tool used to visualize and characterize weak non-covalent interactions. chemrxiv.orgresearchgate.net It is based on the electron density (ρ) and its first derivative. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂)ρ) can distinguish between different types of interactions. For this compound, this analysis would reveal:

Strong attractive interactions (hydrogen bonds): Characterized by large negative values of sign(λ₂)ρ and low RDG values.

Weak attractive interactions (van der Waals forces): Indicated by values of sign(λ₂)ρ close to zero.

Strong repulsive interactions (steric clashes): Shown by large positive values of sign(λ₂)ρ.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing chemical bonding based on the topology of the electron density. e-bookshelf.de Within QTAIM, the presence of a bond critical point (BCP) between two atoms is a necessary condition for a chemical bond. The properties at the BCP, such as the electron density (ρ) and the Laplacian of the electron density (∇²ρ), can be used to classify the nature of the interaction. nih.gov For the hydrogen bonds in this compound, QTAIM analysis would be expected to show:

A BCP between the hydrogen atom of the donor group (O-H or N-H) and the acceptor oxygen atom.

The value of ρ at the BCP would be indicative of the strength of the hydrogen bond.

A positive value of ∇²ρ at the BCP would classify the hydrogen bonds as predominantly closed-shell interactions, which is typical for non-covalent bonds. rsc.org

Chemical Reactivity Descriptors

Computational chemistry also provides valuable descriptors for predicting the chemical reactivity of a molecule. These descriptors are derived from the electronic structure and can identify the most likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. unesp.brresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept electrons. Regions with a high LUMO density are susceptible to nucleophilic attack.

For this compound, the HOMO is likely to be localized on the phenyl ring and the oxygen atoms of the hydroxyl and carbonyl groups, due to the presence of lone pairs and the π-system. The LUMO is expected to be distributed over the phenyl ring and the carbonyl group.

The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org

Table 2: Representative Frontier Molecular Orbital Energies for a Similar Phenylacetamide Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table presents typical data for a related phenylacetamide derivative to illustrate the expected frontier orbital energies.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Recognition and Reaction Sites

In principle, an MEP map of this compound would reveal the following:

Negative Potential Regions (Red/Yellow): These areas, rich in electron density, would likely be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, as well as potentially the nitrogen atom of the amide group. These regions indicate the most probable sites for electrophilic attack.

Positive Potential Regions (Blue): These electron-deficient areas would be expected around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the N-H group, making them susceptible to nucleophilic attack.

Zero Potential Regions (Green): These areas represent neutral electrostatic potential.

Without specific research data, a hypothetical MEP map would be speculative. However, based on the known electronegativity of the constituent atoms, a qualitative prediction can be made. The oxygen atoms would exhibit the most negative potential, followed by the nitrogen atom. The hydrogen atoms bonded to oxygen and nitrogen would show the most positive potential.

Interactive Data Table: Hypothetical MEP Values

The following table is a hypothetical representation of potential MEP values for illustrative purposes, as specific experimental or calculated data for this compound is not currently published.

| Atomic Site | Predicted MEP Value (Arbitrary Units) | Predicted Reactivity |

| Carbonyl Oxygen (O=C) | Highly Negative | Electrophilic Attack |

| Hydroxyl Oxygen (-OH) | Negative | Electrophilic Attack |

| Amide Nitrogen (N-H) | Moderately Negative | Electrophilic Attack |

| Hydroxyl Hydrogen (-OH) | Highly Positive | Nucleophilic Attack |

| Amide Hydrogen (N-H) | Positive | Nucleophilic Attack |

Fukui Functions and Local Softness/Hardness for Predicting Nucleophilic and Electrophilic Attack Sites

Similar to MEP mapping, specific calculations of Fukui functions and local softness/hardness for this compound are not found in the reviewed scientific literature. These conceptual Density Functional Theory (DFT) descriptors are powerful tools for predicting the reactivity of different atomic sites within a molecule.

Fukui Functions (f(r)) : These functions indicate the change in electron density at a particular point in space when the total number of electrons in the molecule changes.

f+(r) : Predicts the site for nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for electrophilic attack (where an electron is removed).

f0(r) : Predicts the site for radical attack.

Local Softness (s(r)) : Related to the Fukui function and the global softness of the molecule, it provides a measure of the reactivity of a specific site. A higher value of local softness indicates a more reactive site.

Local Hardness (η(r)) : This is the inverse of local softness and describes the resistance of a specific site to a change in its electron distribution.

For this compound, one would anticipate that the atoms with the highest values of f- and local softness for electrophilic attack would be the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. Conversely, the carbon atom of the carbonyl group and potentially certain carbon atoms in the phenyl ring would be likely candidates for nucleophilic attack, exhibiting higher f+ values.

Interactive Data Table: Hypothetical Fukui Function and Local Softness Indices

This table presents a hypothetical and qualitative prediction of Fukui function and local softness indices to illustrate their application, as specific calculated values for this compound are unavailable.

| Atomic Site | Predicted f- (Electrophilic Attack) | Predicted f+ (Nucleophilic Attack) | Predicted Local Softness (s) |

| Carbonyl Oxygen (O=C) | High | Low | High |

| Hydroxyl Oxygen (-OH) | High | Low | High |

| Amide Nitrogen (N-H) | Moderate | Low | Moderate |

| Carbonyl Carbon (C=O) | Low | High | High |

| Phenyl Ring Carbons | Moderate | Moderate | Moderate |

Chemical Reactivity and Reaction Mechanism Studies

Reactions Involving the Hydroxyl Group

The secondary benzylic alcohol is a key site for reactivity, participating in acylation, alkylation, and oxidation reactions.

The hydroxyl group of N-ethyl-2-hydroxy-2-phenylacetamide can undergo acylation to form esters and alkylation to form ethers. These reactions are fundamental transformations for alcohols. However, the presence of the adjacent amide group introduces a competing nucleophilic site (the nitrogen atom), making chemoselectivity a critical consideration.

Acylation (Ester Formation): The reaction with acylating agents such as acyl chlorides or anhydrides can lead to either O-acylation (ester formation) or N-acylation. The outcome is highly dependent on the reaction conditions. Generally, acidic conditions favor O-acylation, while basic conditions tend to promote N-acylation. nih.govquora.com This principle is based on the nucleophilicity of the reactive sites in different media. Under acidic conditions, the more basic amine nitrogen is protonated, reducing its nucleophilicity and allowing the less basic hydroxyl group to react preferentially. nih.gov

For this compound, treatment with an acyl chloride (e.g., acetyl chloride) or an anhydride (e.g., acetic anhydride) under acidic catalysis (e.g., HClO₄, MeSO₃H) would be expected to yield the corresponding O-acyl product, N-ethyl-2-acetoxy-2-phenylacetamide. nih.gov

Alkylation (Ether Formation): Similarly, alkylation with agents like alkyl halides can result in a mixture of O-alkylated (ether) and N-alkylated products. Studies on the alkylation of simpler N-substituted-2-phenylacetamides (without the α-hydroxy group) show that reaction conditions significantly influence the N/O-alkylation ratio. semanticscholar.orgresearchgate.net Under neutral conditions, a mixture of products is often observed, whereas basic conditions can be optimized to favor N-alkylation. researchgate.net To achieve selective O-alkylation (ether formation) on this compound, conditions would need to be carefully chosen, likely involving the formation of the alkoxide under controlled conditions where it can act as the primary nucleophile.

Table 1: Predicted Products of O-Acylation and O-Alkylation

| Reactant | Reagent | Conditions | Predicted Major Product | Product Type |

|---|---|---|---|---|

| This compound | Acetic Anhydride | Acid Catalyst (e.g., HClO₄) | N-ethyl-2-acetoxy-2-phenylacetamide | Ester |

| This compound | Methyl Iodide | Base (e.g., NaH, carefully controlled) | N-ethyl-2-methoxy-2-phenylacetamide | Ether |

The secondary benzylic alcohol in this compound can be oxidized to the corresponding ketone, yielding an α-keto amide. This is a common transformation for secondary alcohols. A variety of oxidizing agents can be employed for this purpose, with chemoselectivity being a key consideration to avoid over-oxidation or reaction at other sites.

The expected product of this oxidation is N-ethyl-2-oxo-2-phenylacetamide . The synthesis of this α-keto amide from its corresponding α-hydroxy amide precursor is a standard transformation. Mechanistic studies on the oxidation of similar compounds suggest that the reaction can proceed through various intermediates depending on the oxidant used. For example, oxidation with dimethyl sulfoxide (DMSO)-based reagents is proposed to proceed through intermediates like zwitterionic N-sulfonyliminium species.

Common reagents suitable for the oxidation of secondary benzylic alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC), manganese-based reagents (e.g., potassium permanganate - KMnO₄, under controlled conditions), and milder, more selective modern reagents like Dess-Martin periodinane or those used in Swern or Moffat-type oxidations.

Table 2: Reagents for the Oxidation of Secondary Benzylic Alcohol

| Reagent Class | Specific Reagent Example | Typical Conditions |

|---|---|---|

| Chromium-based | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temp |

| DMSO-based | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Low Temperature (-78 °C to RT) |

| Hypervalent Iodine | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temp |

Reactions at the Amide Nitrogen Atom

The secondary amide functionality contains a nitrogen atom that can act as a nucleophile, particularly after deprotonation, and the amide bond itself is susceptible to cleavage.

As discussed previously, N-alkylation and N-acylation compete with reactions at the hydroxyl group. brainly.comdifference.wikidifferencebetween.com In general, the nitrogen of an amide is less nucleophilic than that of a corresponding amine due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. However, it is more nucleophilic than the corresponding alcohol's oxygen. quora.com

To achieve selective N-alkylation or N-acylation, basic conditions are typically employed. A strong base (e.g., NaH) is required to deprotonate the amide (pKa ~17-19), forming a highly nucleophilic amidate anion. researchgate.net This anion can then react with an alkyl halide or an acyl chloride. Given that the hydroxyl proton (pKa ~16-18) is slightly more acidic, a careful choice of base and stoichiometry is necessary to favor N-deprotonation or to deprotonate both sites, relying on the differential nucleophilicity of the resulting anions to control the reaction outcome. Studies on related N-substituted phenylacetamides show that N-alkylation can be achieved in good yields under basic conditions. researchgate.net

Table 3: Conditions Favoring N-Alkylation/Acylation

| Reaction | Reagent | Base | Conditions | Predicted Major Product |

|---|---|---|---|---|

| N-Alkylation | Ethyl Iodide | Sodium Hydride (NaH) | Anhydrous THF or DMF | N,N-diethyl-2-hydroxy-2-phenylacetamide |

| N-Acylation | Benzoyl Chloride | Strong Base (e.g., NaH) | Anhydrous Aprotic Solvent | N-benzoyl-N-ethyl-2-hydroxy-2-phenylacetamide |

Hydrolysis: The amide bond of this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-hydroxy-2-phenylacetic acid (mandelic acid) and ethylamine (B1201723). masterorganicchemistry.comlibretexts.org Amide hydrolysis is typically a slow reaction requiring forcing conditions such as prolonged heating with strong acid or base. masterorganicchemistry.com

Under acidic conditions, the mechanism involves initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

The presence of the α-hydroxyl group may influence the rate of hydrolysis through neighboring group participation. acs.org It is conceivable that under certain pH conditions, the hydroxyl group could act as an intramolecular nucleophile, attacking the amide carbonyl to form a transient α-lactone intermediate, which would then be rapidly hydrolyzed. chemtube3d.com

Transamidation: This reaction involves the exchange of the amine portion of the amide with another amine. Direct transamidation is often difficult due to the low reactivity of the amide bond and requires a catalyst. The reaction is typically driven to completion by using a large excess of the incoming amine or by removing the displaced amine (ethylamine in this case).

Reactions of the α-Carbon to the Carbonyl Group

The α-carbon in this compound is bonded to a hydrogen atom, a phenyl group, and the hydroxyl group. Reactions at this position typically proceed via the formation of an enol or enolate intermediate. masterorganicchemistry.com

However, the generation of an enolate by deprotonation of the α-hydrogen is significantly hindered in this molecule. The acidity of the protons in the molecule follows the general order: hydroxyl-H > amide N-H >> α-carbon-H. Studies on the closely related mandelamide show that the α-carbon is very weakly acidic, with a pKa value of approximately 24.3. acs.org The keto-enol equilibrium also heavily favors the keto form, with a pKₑ of around 15.9, indicating a very low concentration of the enol tautomer at equilibrium. acs.orgresearchgate.net

Therefore, treatment of this compound with a base will preferentially deprotonate the hydroxyl group or the amide nitrogen rather than the α-carbon. To induce reactivity at the α-carbon, such as in an alkylation reaction, the hydroxyl and possibly the amide nitrogen would first need to be protected with suitable protecting groups (e.g., as a silyl (B83357) ether and a Boc-carbamate, respectively). After protection, a very strong, sterically hindered base like lithium diisopropylamide (LDA) could be used to deprotonate the α-carbon, forming a nucleophilic enolate. libretexts.org This enolate could then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. pressbooks.publibretexts.orgyoutube.comyoutube.com

Table 4: Hypothetical Pathway for α-Carbon Alkylation

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Protection of -OH | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | O-silylated derivative |

| 2 | Enolate Formation | Lithium diisopropylamide (LDA), -78 °C | Lithium enolate |

| 3 | Alkylation | Methyl Iodide (CH₃I) | α-methylated product |

| 4 | Deprotection | Tetrabutylammonium fluoride (TBAF) | N-ethyl-2-hydroxy-2-phenyl-propanamide |

Aromatic Ring Functionalization

The phenyl group of this compound is susceptible to electrophilic aromatic substitution and can be modified using modern cross-coupling techniques.

The position of electrophilic attack on the phenyl ring is directed by the combined electronic effects of the hydroxyl (-OH) and the N-ethylacetamido [-CH(OH)C(O)NHEt] substituents.

Hydroxyl Group (-OH): The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. nih.govnih.gov

N-ethylacetamido Group: The amide functionality, specifically the carbonyl group, is electron-withdrawing and acts as a deactivating, meta-directing group. libretexts.orglibretexts.org

The powerful activating and directing effect of the hydroxyl group is expected to dominate, leading primarily to substitution at the ortho and para positions relative to the hydroxyl group.

Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂+ | N-ethyl-2-hydroxy-2-(4-nitrophenyl)acetamide and N-ethyl-2-hydroxy-2-(2-nitrophenyl)acetamide |

| Halogenation | Br₂ | N-ethyl-2-(4-bromophenyl)-2-hydroxyacetamide and N-ethyl-2-(2-bromophenyl)-2-hydroxyacetamide |

To utilize palladium-catalyzed cross-coupling reactions, a halogenated derivative of this compound is typically required as a starting material.

Suzuki-Miyaura Coupling: A halogenated (e.g., bromo- or iodo-substituted) this compound can be coupled with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is a versatile method for forming new carbon-carbon bonds to the aromatic ring. yonedalabs.comwwjmrd.com

Heck-Mizoroki Reaction: In the Heck reaction, a halogenated derivative of the title compound can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in an alkenylated aromatic ring. organic-chemistry.orgwikipedia.org The reaction typically proceeds via oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Illustrative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | N-ethyl-2-(4-bromophenyl)-2-hydroxyacetamide | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | N-ethyl-2-hydroxy-2-(biphenyl-4-yl)acetamide |

| Heck-Mizoroki | N-ethyl-2-(4-iodophenyl)-2-hydroxyacetamide | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | N-ethyl-2-hydroxy-2-(4-styrylphenyl)acetamide |

Detailed Mechanistic Organic Chemistry Studies

Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

While specific experimental mechanistic studies on this compound are not extensively documented in the literature, the reaction pathways can be inferred from well-established organic chemistry principles and computational studies on analogous systems.

Enolate Formation and Reactivity: The formation of the enolate proceeds through a transition state where the base abstracts the α-proton. Computational studies on similar amide systems can provide insights into the geometry and energy of this transition state. princeton.edu The subsequent reaction of the enolate with an electrophile will also proceed through a defined transition state, the structure of which will determine the stereochemical outcome. For aldol (B89426) reactions, Zimmerman-Traxler models are often used to predict the diastereoselectivity based on a chair-like six-membered transition state involving the metal cation. acs.org

Electrophilic Aromatic Substitution: The mechanism involves the attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of the possible arenium ions determines the regioselectivity of the reaction. For this compound, the arenium ions resulting from attack at the ortho and para positions to the hydroxyl group are more stabilized by resonance, thus favoring the formation of these products. Density Functional Theory (DFT) calculations are a powerful tool for modeling the energies of these intermediates and the corresponding transition states. researchgate.netsemanticscholar.org

Palladium-Catalyzed Cross-Coupling: The catalytic cycles for Suzuki-Miyaura and Heck reactions are well-established and involve a series of fundamental steps: oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. mit.eduacs.orgnobelprize.org Mechanistic studies, including kinetic analysis and the isolation and characterization of intermediates, on related aryl halide substrates provide a detailed understanding of these processes. nih.govnih.gov Computational studies can further elucidate the energetics of each step in the catalytic cycle and the role of ligands in promoting the desired transformations.

Investigation of Catalytic Cycles in Amide Synthesis

The synthesis of this compound, an α-hydroxy amide, from mandelic acid and ethylamine can be achieved through direct amidation catalyzed by various agents. While a specific, detailed catalytic cycle exclusively for this reaction is not extensively documented in the public domain, mechanistic insights can be drawn from studies on related direct amidation reactions, particularly those catalyzed by boron-based compounds.

Arylboronic acids have been identified as effective catalysts for the amidation of carboxylic acids. Theoretical calculations and mechanistic studies suggest that the catalytic cycle does not proceed through a simple monomeric acyloxyboron intermediate. Instead, a more complex pathway involving dimeric boron species is likely operative.

The proposed general mechanism for boronic acid-catalyzed direct amidation involves the following key steps:

Formation of Boronic Acid Anhydrides: The boronic acid catalyst reacts with the carboxylic acid (mandelic acid) to form various anhydride species, such as boroxines (cyclic trimers of boronic acids) and other dimeric B-X-B structures (where X can be oxygen or nitrogen).

Carboxylic Acid Activation: These boron-containing species activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. DFT calculations have indicated that pathways involving these B-X-B dimers are significantly lower in energy compared to previously proposed mechanisms involving monomeric acyloxyboronates.

Nucleophilic Attack by the Amine: The amine (ethylamine) then attacks the activated carbonyl group. The dimeric boron structure is thought to play a crucial role in orchestrating the delivery of the amine to the reaction center.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed, which subsequently collapses to yield the amide product (this compound) and regenerates the active catalytic species. The removal of water is essential to drive the equilibrium towards amide formation.

While borinic acids have also been investigated, studies suggest they are not direct catalysts for amidation. They may undergo protodeboronation to form the active boronic acid species. For catalysis to occur, it appears that at least three coordination sites on the boron atom are necessary, further supporting the involvement of more complex boron aggregates in the catalytic cycle.

The following table outlines the proposed intermediates and their roles in the boronic acid-catalyzed amidation of mandelic acid with ethylamine.

| Intermediate/Species | Proposed Role in the Catalytic Cycle |

| Mandelic Acid | Carboxylic acid substrate |

| Ethylamine | Amine substrate |

| Arylboronic Acid | Catalyst |

| Boroxine (Cyclic trimer of boronic acid) | Active catalyst precursor/reservoir |

| Dimeric B-O-B Species | Activates the carboxylic acid |

| Acylboronate Intermediate | Activated form of the carboxylic acid |

| Tetrahedral Intermediate | Formed upon nucleophilic attack by the amine |

| This compound | Final amide product |

| Water | Byproduct |

Stereochemical Course of Reactions

The stereochemical outcome of the synthesis of this compound is of significant interest due to the presence of a chiral center at the α-carbon. The synthesis of enantiomerically pure α-hydroxy amides can be achieved through various stereoselective strategies, most notably through kinetic and dynamic kinetic resolution.

Enzymatic Kinetic Resolution:

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective biocatalysts for the kinetic resolution of racemic mandelic acid or its esters. In a typical kinetic resolution process involving amidation, the enzyme selectively catalyzes the reaction of one enantiomer of the racemic starting material with the amine, leaving the other enantiomer unreacted.

For the synthesis of this compound, this could involve the lipase-catalyzed amidation of a racemic mandelic acid ester with ethylamine. The enzyme would preferentially acylate the amine with one enantiomer of the ester, leading to the formation of an enantiomerically enriched amide and the unreacted ester of the opposite configuration. The efficiency of this process is determined by the enantioselectivity (E-value) of the enzyme. High E-values result in high enantiomeric excess (ee) for both the product and the unreacted substrate.

Chemoenzymatic Dynamic Kinetic Resolution (DKR):

A significant limitation of kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. This can be overcome by employing a dynamic kinetic resolution (DKR) strategy. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer of the starting material. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

In the context of synthesizing a single enantiomer of this compound, a DKR process would involve:

A lipase (e.g., CALB) for the enantioselective amidation of mandelic acid (or its ester) with ethylamine.

A racemization catalyst (e.g., a palladium-based catalyst) to continuously racemize the unreacted enantiomer of mandelic acid.

This chemoenzymatic approach has been successfully applied to the DKR of various primary amines, yielding amides in high yield and with excellent enantioselectivity. organic-chemistry.org

The following table provides representative data for the stereoselective synthesis of amides through lipase-catalyzed resolution, illustrating the potential for producing enantiomerically enriched this compound.

| Catalyst System | Substrate | Acylating Agent/Amine | Product | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) | Selectivity Factor (s) |

| Chiral N,N'-dioxide-scandium(III) complex | Racemic mandelic acid esters | Acylating Agent | Acylated mandelic acid ester | up to 49 | up to 97 | up to 95 | up to 247 nih.gov |

| Palladium on aminopropyl-grafted silica and sol-gel-immobilized lipase CalB | Racemic 1-phenylethylamine | Isopropyl 2-ethoxyacetate | (R)-N-(1-phenylethyl)acetamide | 96 | >99 | - | - researchgate.net |